molecular formula C13H11ClO2 B6371709 5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol CAS No. 1261952-08-2

5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol

Cat. No.: B6371709
CAS No.: 1261952-08-2
M. Wt: 234.68 g/mol
InChI Key: BMHQMRZULKNYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation agents like hydrogen peroxide or sodium hydroxide. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like ammonia or sodium azide under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 5-(2-Hydroxy-5-hydroxyphenyl)-2-methylphenol.

    Substitution: Formation of 5-(2-Amino-5-hydroxyphenyl)-2-methylphenol or 5-(2-Nitro-5-hydroxyphenyl)-2-methylphenol.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-hydroxyphenylglycine: Known for its selective activation of metabotropic glutamate receptor 5 (mGluR5).

    5-Chloro-2-hydroxyphenylacetamide: Exhibits classical hydrogen bonding and π-π interactions.

    2-Chloro-5-hydroxy-3-(trifluoromethyl)phenylpropanoic acid: Used in herbicidal applications.

Uniqueness

5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-8-2-3-9(6-13(8)16)11-7-10(15)4-5-12(11)14/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHQMRZULKNYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683875
Record name 6'-Chloro-4-methyl[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-08-2
Record name 6'-Chloro-4-methyl[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.